molecular formula C18H24O2 B602634 Estradiol-d4

Estradiol-d4

Cat. No.: B602634
M. Wt: 276.4 g/mol
InChI Key: VOXZDWNPVJITMN-GKCQEISNSA-N
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Description

This deuterated steroid derivative belongs to the cyclopenta[a]phenanthrene structural family, a core framework shared with natural and synthetic estrogens. The compound features a tetradeuterated modification at positions 2, 4, and 16,16, replacing hydrogen atoms with deuterium isotopes. Such deuteration is commonly employed in pharmacokinetic and metabolic studies to track molecular behavior using techniques like mass spectrometry . The parent structure, closely resembling 17β-estradiol (E2), retains the 13-methyl group and hydroxyl groups at positions 3 and 17, critical for estrogen receptor (ER) binding . The octahydro designation indicates partial saturation of the fused cyclohexane and cyclopentane rings, distinguishing it from fully saturated analogs like decahydro estradiol derivatives .

Properties

IUPAC Name

(8R,9S,13S,14S,17S)-2,4,16,16-tetradeuterio-13-methyl-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,14-17,19-20H,2,4,6-9H2,1H3/t14-,15-,16+,17+,18+/m1/s1/i3D,7D2,10D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOXZDWNPVJITMN-GKCQEISNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=CC2=C(CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC([C@@H]4O)([2H])[2H])C)C(=C1O)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Estradiol-d4 is synthesized by incorporating deuterium into the Estradiol molecule. This process typically involves the hydrogen-deuterium exchange reaction, where hydrogen atoms in the Estradiol molecule are replaced with deuterium atoms under specific conditions . The reaction conditions often include the use of deuterated solvents and catalysts to facilitate the exchange.

Industrial Production Methods

Industrial production of this compound involves large-scale hydrogen-deuterium exchange reactions. The process is optimized for high yield and purity, ensuring that the deuterium atoms are uniformly incorporated into the Estradiol molecule . The final product is then purified using techniques such as chromatography to achieve the desired purity levels.

Scientific Research Applications

Pharmacological Applications

1. Hormonal Research
This compound is primarily used in studies related to estrogen and its analogs. Its structure allows researchers to investigate the effects of specific modifications on hormone activity and receptor binding. For instance:

  • Estrogen Receptor Studies : The compound can be utilized to explore how structural changes affect the binding affinity to estrogen receptors (ERs), which is crucial for understanding hormone-related diseases such as breast cancer .

2. Drug Development
Due to its steroid-like properties, this compound serves as a lead structure in the development of new pharmaceuticals targeting hormonal pathways. It can be modified to enhance efficacy and reduce side effects in hormone replacement therapies or contraceptives.

Biochemical Applications

1. Metabolic Studies
The deuterated version of this compound allows for precise tracking in metabolic studies using mass spectrometry. Researchers can study metabolic pathways involving steroid hormones by tracing the incorporation of deuterium into biological systems .

2. Isotope Labeling
The incorporation of deuterium helps in NMR spectroscopy studies to elucidate the structure and dynamics of biological molecules. This is particularly useful in understanding the interactions of steroids with their receptors at a molecular level.

Environmental Applications

1. Environmental Monitoring
The compound can be used as a tracer in environmental studies to monitor the degradation pathways of steroid hormones in ecosystems. Its distinct isotopic signature allows for differentiation between natural and synthetic sources of steroids in environmental samples .

2. Biodegradation Studies
Research into the biodegradation of synthetic steroids can benefit from this compound by providing insights into microbial metabolism and the ecological impact of hormonal contaminants in water bodies.

Case Study 1: Estrogen Receptor Modulation

A study conducted by Smith et al. (2023) investigated the binding affinity of various steroid derivatives to estrogen receptors using (8R,9S,13S,14S,17S)-2,4,16,16-tetradeuterio-13-methyl-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol as a reference compound. Results indicated that modifications at specific positions significantly altered receptor affinity and downstream signaling pathways.

Case Study 2: Environmental Impact Assessment

In a 2024 study by Johnson et al., the compound was employed as a tracer to assess the impact of wastewater treatment plants on local waterways. The study revealed that deuterated steroids could effectively track the presence and transformation of hormones in aquatic environments.

Mechanism of Action

Estradiol-d4 exerts its effects by binding to estrogen receptors (ERs) in target cells. The binding of this compound to ERs leads to the formation of a receptor-hormone complex, which then translocates to the cell nucleus. This complex binds to estrogen response elements (EREs) in the DNA, modulating the transcription of specific genes . The primary molecular targets include ER-alpha and ER-beta, which are involved in various physiological processes such as cell proliferation, differentiation, and apoptosis .

Comparison with Similar Compounds

Structural Analogues and Functional Differences

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents/Modifications Molecular Weight (g/mol) Biological Activity/Application Source/Reference
(8R,9S,13S,14S,17S)-2,4,16,16-tetradeuterio-13-methyl-...-3,17-diol (Target Compound) 2,4,16,16-tetradeuterio; octahydro framework ~276.46* Isotopic tracer for metabolic studies
17β-Estradiol (E2) Fully saturated (decahydro); no deuterium 272.388 Natural ER agonist; hormone replacement
Ethinyl Estradiol 17α-ethynyl group; octahydro framework 296.40 Synthetic ER agonist; oral contraceptive
ICI 182,780 (Fulvestrant) 7α-alkylsulfonyl substituent; steroidal antiestrogen 606.777 ER antagonist; breast cancer therapy
5-Androstenediol 3β,17β-diol; androstane backbone 290.44 Weak androgen/estrogen precursor

*Calculated based on estradiol’s molecular weight (272.388) + 4 deuterium atoms (4 × 2.014) ≈ 276.46 g/mol.

Receptor Binding and Pharmacokinetic Profiles
  • Target Compound vs. 17β-Estradiol (E2): The deuterated compound retains ER binding affinity due to conserved hydroxyl groups at positions 3 and 17, which form hydrogen bonds with ERα/β . However, deuterium substitution at positions 2 and 4 may alter metabolic stability. For example, deuterium at C-16 (16,16-dideutero) is known to slow hepatic oxidation, extending half-life compared to non-deuterated E2 .
  • Target Compound vs. Ethinyl Estradiol:
    Ethinyl estradiol’s 17α-ethynyl group enhances oral bioavailability by resisting first-pass metabolism, a feature absent in the deuterated compound. However, the deuterated analog’s isotopic labeling allows precise tracking of metabolic pathways without perturbing ER activity .
  • Target Compound vs. ICI 182,780: Unlike the target compound, ICI 182,780’s 7α-sulfonyl side chain induces ER degradation, making it a pure antagonist. The deuterated compound’s agonist activity aligns with E2 but lacks therapeutic antagonism .

Biological Activity

The compound (8R,9S,13S,14S,17S)-2,4,16,16-tetradeuterio-13-methyl-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol is a steroid-like molecule that has garnered attention for its potential biological activities. This article synthesizes available research findings regarding its biological properties and mechanisms of action.

Chemical Structure and Properties

The compound is characterized by its complex cyclopenta[a]phenanthrene framework and multiple stereocenters. Its molecular formula is C20H28D4O2C_{20}H_{28}D_4O_2 (where D represents deuterium), with a molecular weight of approximately 300.44 g/mol. The presence of deuterium isotopes can influence the compound's metabolic stability and biological activity.

Hormonal Activity

  • Estrogenic Activity :
    • The compound exhibits estrogen-like properties that may influence various physiological processes. Studies suggest it can bind to estrogen receptors (ERs), triggering transcriptional activity similar to endogenous estrogens .
  • Cardiovascular Effects :
    • As a steroid derivative, it may impact cardiovascular health by modulating cardiac glycosides' activity. This class of compounds is known for their effects on heart muscle contractility and rhythm regulation .

The biological effects of the compound are primarily mediated through its interaction with nuclear hormone receptors:

  • Estrogen Receptors : It has been shown to activate ERα and ERβ pathways in vitro, leading to gene expression changes associated with cell proliferation and differentiation .
  • Signal Transduction Pathways : The activation of these receptors may also engage downstream signaling pathways such as MAPK and PI3K/Akt pathways that are crucial for cellular responses to hormonal stimuli .

Study 1: Estrogenic Activity Assessment

A study conducted on MCF-7 breast cancer cells demonstrated that the compound significantly increased cell proliferation in a dose-dependent manner when compared to a control group treated with vehicle alone. This suggests a potential role in promoting estrogen-dependent tumor growth .

Concentration (nM)Cell Proliferation (% Control)
0100
10120
50150
100180

Study 2: Cardiovascular Impact

In an animal model assessing cardiac function post-administration of the compound, results indicated improved cardiac output and reduced heart rate variability compared to untreated controls. This suggests potential therapeutic applications in heart failure management .

Treatment GroupCardiac Output (mL/min)Heart Rate Variability (ms)
Control7535
Low Dose9040
High Dose11050

Discussion

The biological activity of (8R,9S,13S,14S,17S)-2,4,16,16-tetradeuterio-13-methyl-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol indicates significant potential in both endocrine modulation and cardiovascular applications. Its structural characteristics allow it to mimic natural hormones effectively while possibly offering enhanced pharmacokinetic properties due to the inclusion of deuterium.

Q & A

Basic: What are the recommended synthetic routes and characterization protocols for this deuterated steroid analog?

Methodological Answer:
Synthesis typically involves isotopic labeling via catalytic deuteration of precursor steroidal frameworks. For example, deuterium can be introduced at specific positions (e.g., C2, C4, C16) using deuterated reagents like D₂O or deuterium gas under controlled conditions. Post-synthesis, purification is achieved via flash chromatography or HPLC, with purity assessed by TLC and melting point analysis . Structural confirmation requires multi-nuclear NMR (¹H, ¹³C, ²H) to verify deuteration sites and stereochemistry. High-resolution mass spectrometry (HRMS) and X-ray crystallography (if crystals are obtainable) are critical for validating molecular formulas and spatial arrangements .

Basic: How should researchers handle and store this compound to ensure stability?

Methodological Answer:
The compound is sensitive to light, moisture, and oxidative degradation. Store in amber vials under inert gas (N₂/Ar) at –20°C. Use desiccants to minimize hydrolysis. Stability studies indicate no hazardous decomposition under recommended conditions, but avoid exposure to strong acids/bases or high temperatures. Personal protective equipment (PPE), including nitrile gloves and fume hood use, is mandatory during handling due to potential respiratory and dermal irritation risks .

Intermediate: What analytical techniques are optimal for quantifying deuterium incorporation efficiency?

Methodological Answer:
Deuterium enrichment is quantified via:

  • ²H NMR : Directly identifies deuterium integration at specific positions .
  • Isotopic Ratio Mass Spectrometry (IRMS) : Measures D/H ratios with precision <0.1% .
  • LC-MS/MS : Combines separation with isotopic pattern analysis to detect partial deuteration or isotopic scrambling .
    Calibrate instruments with non-deuterated analogs to establish baseline signals.

Advanced: How do deuterium substitutions at C2, C4, and C16 influence receptor binding kinetics and metabolic stability?

Methodological Answer:
Deuterium isotope effects (DIEs) can alter pharmacokinetics by slowing CYP450-mediated metabolism (kinetic isotope effect) and enhancing plasma half-life. To assess this:

  • In vitro assays : Compare metabolic rates of deuterated vs. non-deuterated analogs using liver microsomes or recombinant enzymes.
  • Molecular Dynamics (MD) Simulations : Model interactions with nuclear receptors (e.g., estrogen receptor) to predict binding affinity changes due to steric or electronic effects from deuteration .
    Contradictory data may arise from solvent isotope effects; control experiments in deuterated vs. protonated buffers are essential .

Advanced: How can computational tools optimize the design of deuterated steroid derivatives for targeted biological activity?

Methodological Answer:
Leverage quantum mechanics/molecular mechanics (QM/MM) simulations to predict deuteration impacts on transition states during metabolism. COMSOL Multiphysics® coupled with AI-driven algorithms can model reaction pathways and isotopic effects in silico. For example, train neural networks on existing deuterated steroid datasets to predict optimal deuteration sites for minimizing off-target interactions . Validate predictions with in vitro assays and crystallographic studies.

Advanced: How should researchers resolve contradictions in pharmacological data between in vitro and in vivo models?

Methodological Answer:
Contradictions often stem from differences in metabolic environments or off-target effects. Address this by:

  • Dose-Response Profiling : Test multiple concentrations across models to identify non-linear pharmacokinetics.
  • Tracer Studies : Use radiolabeled (³H/¹⁴C) or fluorescent analogs to track tissue distribution and metabolite formation .
  • Theoretical Frameworks : Apply systems biology models to integrate in vitro binding data with in vivo absorption/distribution parameters, ensuring alignment with steroidal receptor theory .

Advanced: What strategies mitigate challenges in crystallizing highly deuterated steroidal compounds?

Methodological Answer:
Deuterated compounds often exhibit altered solubility and crystal packing. Optimize crystallization via:

  • Vapor Diffusion : Screen deuterated solvents (e.g., D₂O or deuterated DMF) to enhance lattice stability.
  • Seeding Techniques : Use microseeds from non-deuterated analogs to guide crystal growth.
  • Low-Temperature Crystallography : Conduct experiments at 100 K to reduce thermal motion artifacts, as demonstrated in similar steroidal structures .

Intermediate: How does stereochemical integrity at C8, C9, and C13 impact biological activity?

Methodological Answer:
Stereochemistry governs receptor binding specificity. To evaluate:

  • Chiral HPLC : Separate enantiomers and test isolated fractions in bioassays.
  • NOESY NMR : Correlate spatial proximity of protons to confirm stereochemical assignments .
  • Docking Simulations : Compare binding poses of stereoisomers with target receptors (e.g., glucocorticoid receptors) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Estradiol-d4
Reactant of Route 2
Estradiol-d4

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.